5-(Methylsulfanyl)pentanoic acid
Overview
Description
5-(Methylsulfanyl)pentanoic acid, also known as homomethionine, is a sulfur-containing organic compound. It is a non-proteinogenic alpha-amino acid with the molecular formula C6H13NO2S. This compound is characterized by the presence of a methylsulfanyl group attached to the fifth carbon of a pentanoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Methylsulfanyl)pentanoic acid can be synthesized through various methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Certain bacterial strains, such as Megasphaera sp. MH, have been identified to produce medium-chain carboxylic acids, including this compound, through fermentation processes. These bacteria metabolize substrates like fructose and produce the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfanyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in sulfur metabolism. It may also modulate the activity of certain proteins by binding to their active sites, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid with a similar sulfur-containing structure.
Cysteine: Another sulfur-containing amino acid with a thiol group.
Homocysteine: A non-proteinogenic amino acid similar to homomethionine but with a different side chain.
Uniqueness
5-(Methylsulfanyl)pentanoic acid is unique due to its specific structure, which includes a methylsulfanyl group attached to a pentanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids .
Properties
IUPAC Name |
5-methylsulfanylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANODPCBOJOJJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610859 | |
Record name | 5-(Methylsulfanyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69082-95-7 | |
Record name | 5-(Methylsulfanyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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